molecular formula C15H25FN2O4S B7077460 N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide

N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide

Cat. No.: B7077460
M. Wt: 348.4 g/mol
InChI Key: UXDDWJANRPSNOS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a fluorine atom, which often enhances the biological activity of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Dimethylamino group addition: This can be done through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products

    Oxidation: The major products would include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially removing the fluorine atom.

    Substitution: Products with substituted groups replacing the fluorine or dimethylamino groups.

Scientific Research Applications

N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxybenzenesulfonamide: Similar structure but without the N-methyl group.

    N-[4-(dimethylamino)butyl]-2-chloro-4,5-dimethoxy-N-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which can enhance its biological activity and specificity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25FN2O4S/c1-17(2)8-6-7-9-18(3)23(19,20)15-11-14(22-5)13(21-4)10-12(15)16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDWJANRPSNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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